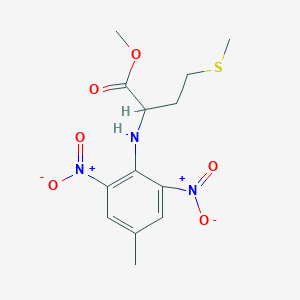
methyl N-(4-methyl-2,6-dinitrophenyl)methioninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate, also known as MDNM, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and other cellular processes. MDNM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves its binding to methionine-containing proteins and enzymes. This binding can alter the function of these molecules, leading to changes in cellular processes such as protein synthesis and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it has been shown to inhibit the activity of methionine aminopeptidase, an enzyme involved in protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-(4-methyl-2,6-dinitrophenyl)methioninate in lab experiments is its specificity for methionine-containing proteins. This allows researchers to selectively target and manipulate these molecules, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on methyl N-(4-methyl-2,6-dinitrophenyl)methioninate. One area of interest is the development of new synthetic methods for producing this molecule, which could improve its purity and yield. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, researchers may continue to explore the biochemical and physiological effects of this compound, in order to gain a better understanding of its mechanisms of action and potential uses in scientific research.
Synthesemethoden
The synthesis of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves the reaction of methionine with 4-methyl-2,6-dinitrobenzene. This reaction produces this compound as a yellow crystalline solid, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate has been used in a wide variety of scientific research applications, including studies of protein synthesis, enzyme kinetics, and cellular signaling pathways. This molecule is particularly useful for investigating the role of methionine in these processes, as it can be used to selectively block or modify the function of methionine-containing proteins.
Eigenschaften
IUPAC Name |
methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-8-6-10(15(18)19)12(11(7-8)16(20)21)14-9(4-5-23-3)13(17)22-2/h6-7,9,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBNHLXIZOMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(CCSC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-1-[(2-pyridinylthio)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021373.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5021380.png)



![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)